molecular formula C22H16ClN3O3S2 B11616361 2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

Cat. No.: B11616361
M. Wt: 470.0 g/mol
InChI Key: IEQBYVCGKXKUDO-PDGQHHTCSA-N
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Description

2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide is a complex organic compound that features a variety of functional groups, including a thiophene ring, a chlorophenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative, which can be achieved through the reaction of 4-chlorobenzenethiol with a suitable thiophene precursor under controlled conditions.

    Imidazolidinone Formation: The next step involves the formation of the imidazolidinone ring. This can be achieved by reacting the thiophene derivative with an appropriate imidazolidinone precursor.

    Final Coupling: The final step involves coupling the imidazolidinone-thiophene intermediate with N-phenylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s diverse functional groups make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Thiazoles: Compounds containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms.

Uniqueness

2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide is unique due to its combination of a thiophene ring, a chlorophenyl group, and an imidazolidinone moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H16ClN3O3S2

Molecular Weight

470.0 g/mol

IUPAC Name

2-[(4Z)-4-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H16ClN3O3S2/c23-14-6-8-16(9-7-14)30-20-11-10-17(31-20)12-18-21(28)26(22(29)25-18)13-19(27)24-15-4-2-1-3-5-15/h1-12H,13H2,(H,24,27)(H,25,29)/b18-12-

InChI Key

IEQBYVCGKXKUDO-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(S3)SC4=CC=C(C=C4)Cl)/NC2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)SC4=CC=C(C=C4)Cl)NC2=O

Origin of Product

United States

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